molecular formula C17H14FNO5S B2646452 3-[(3,4-dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one CAS No. 1707392-08-2

3-[(3,4-dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one

Cat. No. B2646452
CAS RN: 1707392-08-2
M. Wt: 363.36
InChI Key: GIBITLJOGFKFCN-UHFFFAOYSA-N
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Description

“3-[(3,4-dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one” is a chemical compound with the molecular formula C17H14FNO5S . It is a derivative of quinolinone, which is a class of organic compounds known for their diverse range of biological activities .


Molecular Structure Analysis

The molecular structure of “3-[(3,4-dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one” can be inferred from its molecular formula, C17H14FNO5S . It contains a quinolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyridine at two adjacent carbon atoms . The compound also contains a sulfonyl group attached to a 3,4-dimethoxyphenyl group .

Scientific Research Applications

1. Molecular Interaction and Enzyme Inhibition

Studies have explored the binding and inhibitory potency of related compounds, highlighting their potential in molecular interaction and enzyme inhibition. For instance, 3-Fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines were investigated for their potency and selective inhibition of phenylethanolamine N-methyltransferase (PNMT), revealing insights into molecular interactions and structure-activity relationships. Such findings suggest the relevance of sulfonyl-containing compounds in enzyme inhibition and molecular modeling studies (Grunewald et al., 2006).

2. Fluorescent Dye Development and Optical Microscopy

The compound's structural relatives have been utilized in the development of fluorescent dyes with large Stokes shifts, suitable for bioconjugation reactions and super-resolution fluorescence microscopy. This signifies the compound's potential applicability in the field of optical microscopy and as molecular probes in life sciences (Schill et al., 2013).

3. Catalytic Activity and Reaction Optimization

Research has also delved into the catalytic properties of related compounds, such as nano-zirconia-supported sulfonic acid, which demonstrated efficient catalysis in heterocyclic multicomponent reactions. The synthesis, structure elucidation, and pharmacological evaluation of novel polyfluoro substituted pyrazoline type sulfonamides as multi-target agents for enzyme inhibition exemplify the compound's potential in medicinal chemistry and catalysis (Amoozadeh et al., 2016; Yamali et al., 2020) (Yamali et al., 2020).

4. Synthesis of Pharmaceutical Compounds

Additionally, the synthesis and evaluation of related compounds, such as sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, have been reported, indicating the compound's relevance in the synthesis of pharmaceuticals and the exploration of their antimicrobial activity (Janakiramudu et al., 2017).

5. Photophysical Properties and Sensory Applications

The exploration of photophysical properties and the synthesis of fluorescent molecular probes, such as solvatochromic Dapoxyl dyes, demonstrate the compound's potential application in the development of sensitive probes for studying biological events and processes (Diwu et al., 1997).

Future Directions

The future directions for research on “3-[(3,4-dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one” could include further exploration of its synthesis methods, investigation of its chemical reactivity, elucidation of its mechanism of action, and evaluation of its potential biological activities . Additionally, its physical and chemical properties could be characterized in more detail, and its safety profile could be thoroughly assessed.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)sulfonyl-8-fluoro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO5S/c1-23-13-7-6-10(8-14(13)24-2)25(21,22)15-9-19-16-11(17(15)20)4-3-5-12(16)18/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBITLJOGFKFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one

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